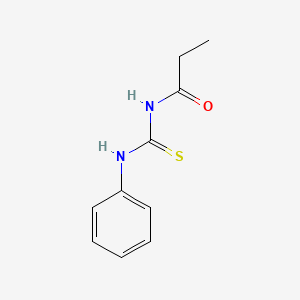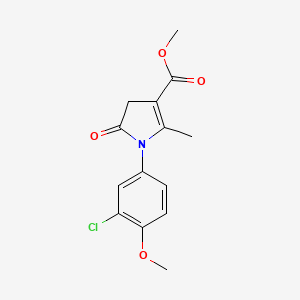![molecular formula C15H27N5O B5633892 4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5633892.png)
4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine typically involves multi-step reactions, starting from basic pyrimidine or piperazine structures and introducing various substituents through nucleophilic substitution, condensation, or other chemical transformations. For instance, Brown and Lynn (1973) described the synthesis of 3-ethoxypyrimido[5,4-e]-as-triazines, a related compound, via a series of reactions including dialkoxypyrimidotriazines aminolysis and cyclization processes (Brown & Lynn, 1973).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a pyrimidine ring that is modified with ethyl, methyl, and piperazine substituents. This structure contributes to the compound's unique chemical properties and reactivity. The presence of a piperazine ring, in particular, suggests potential for interaction with biological receptors, which is supported by the study of group 12 metal complexes with similar ligands showing diverse structural features and potential for photoluminescence (Purkait et al., 2017) (Purkait et al., 2017).
Chemical Reactions and Properties
Compounds with this structure can participate in various chemical reactions, including nucleophilic substitution and aminolysis, reflecting their chemical versatility. Their reactivity is influenced by the nature and position of the substituents on the pyrimidine ring, as demonstrated in the synthesis of benzamides and pyrimidotriazines, where different substituents lead to a wide range of chemical behaviors and potential antimicrobial activities (Laxmi et al., 2019) (Laxmi et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new insights and applications in various fields, particularly in medicinal chemistry .
Propiedades
IUPAC Name |
4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O/c1-4-13-12(2)14(18-15(16)17-13)20-9-7-19(8-10-20)6-5-11-21-3/h4-11H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXMCUIMLQFUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N2CCN(CC2)CCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxypropyl)-8-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633810.png)

![4-benzyl-1-[(1-cyclohexyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5633818.png)
![2-isopropyl-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-4-methyl-1,3-thiazole](/img/structure/B5633826.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5633834.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]acetamide](/img/structure/B5633848.png)
![(4-bromophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5633855.png)




![2,8-dimethylpyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine-1,9(2H,8H)-dione](/img/structure/B5633913.png)
![2-[2-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]-2-oxo-N-phenylacetamide](/img/structure/B5633919.png)
![1-cyclopentyl-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5633923.png)